3-Penten-1-yne is a natural product found in Tuber borchii with data available.
3-Penten-1-yne
CAS No.: 2004-69-5
Cat. No.: VC21227899
Molecular Formula: C5H6
Molecular Weight: 66.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2004-69-5 |
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Molecular Formula | C5H6 |
Molecular Weight | 66.1 g/mol |
IUPAC Name | (E)-pent-3-en-1-yne |
Standard InChI | InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4+ |
Standard InChI Key | XAJOPMVSQIBJCW-SNAWJCMRSA-N |
Isomeric SMILES | C/C=C/C#C |
SMILES | CC=CC#C |
Canonical SMILES | CC=CC#C |
Introduction
Property | Value | Source |
---|---|---|
CAS Number | 1574-40-9 | PubChem |
Molecular Weight | 66.10 g/mol | PubChem |
IUPAC Name | (Z)-pent-3-en-1-yne | PubChem |
SMILES Notation | C/C=C\C#C | PubChem |
This compound is recognized for its reactivity in organic synthesis, particularly in forming complex molecules through cycloaddition reactions and polymerization. Its dual unsaturated bonds enable diverse interactions, making it valuable in both academic research and industrial applications .
Structural and Physicochemical Properties
Molecular Structure
3-Penten-1-yne consists of a five-carbon chain with a terminal alkyne group (-C≡CH) and an internal alkene (-CH₂-CH₂-) in the (Z)-configuration. The cis arrangement positions the hydrogen atoms on the same side of the double bond, influencing its steric and electronic properties.
Structural Features
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Alkyne Group: High electron density at the triple bond enables nucleophilic additions.
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Alkene Group: Susceptible to electrophilic additions and hydrogenation.
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Conformational Flexibility: Limited by the rigidity of the triple bond but accommodated by single-bond rotations .
Physical Properties
While experimental data for 3-penten-1-yne is limited, computational models predict its behavior:
Property | Computed Value (DFT) | Notes |
---|---|---|
Density | ~0.74 g/cm³ | Estimated for similar enynes |
Boiling Point | ~66–70°C | Analogous to shorter enynes |
Vapor Pressure | Moderate | Higher than alkanes due to π-bonds |
These values align with trends observed in smaller enynes, such as 1-pentyne derivatives .
Synthesis and Isomerization
Synthetic Routes
3-Penten-1-yne is synthesized through methods targeting its dual unsaturated bonds:
Alkyne Addition
This method involves reacting an alkyne with an alkene under catalytic conditions. For example:
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Propargyl Bromide + Acetylene: In the presence of a strong base (e.g., NaNH₂), propargyl bromide reacts with acetylene to form 3-penten-1-yne.
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Catalytic Dehydrogenation: Industrial processes use Pt/Pd catalysts to dehydrogenate pentane derivatives, though side reactions (e.g., over-dehydrogenation) must be controlled .
Isomerization
The (Z)-isomer can be obtained by isomerizing the (E)-isomer using transition-metal catalysts (e.g., Lindlar catalysts under hydrogenation) or thermal rearrangement .
Challenges in Synthesis
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Isomer Purity: Achieving >90% (Z)-isomer requires precise temperature and catalyst control.
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Byproduct Formation: Competing polymerization or dimerization reactions reduce yields.
Chemical Reactivity and Functionalization
Reaction Pathways
The compound’s reactivity is governed by its alkyne and alkene groups:
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Hydrogenation | H₂/Pd or Lindlar catalyst | cis-3-Pentene-1-yne |
Oxidation | KMnO₄ (acidic) | Carboxylic acids (cleavage) |
Diels-Alder Reaction | Conjugated dienes | Polycyclic adducts |
Hydrogenation
Selective reduction of the triple bond to a cis-alkene is achieved using Lindlar catalysts. Full hydrogenation to pentane requires harsher conditions (e.g., H₂/Pd) .
Oxidation
Oxidative cleavage with KMnO₄ converts the triple bond into carboxylic acid groups, producing shorter-chain acids. For example:
Cycloaddition
The alkyne participates in [2+2] or [4+2] cycloadditions with alkenes or dienes, forming strained rings or fused systems .
Applications in Organic Synthesis
Polymer Chemistry
3-Penten-1-yne serves as a monomer in producing conjugated polymers. Its triple bond enables crosslinking, while the alkene enhances solubility. Applications include:
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Conductive Materials: Polymers with alternating single and triple bonds exhibit semiconducting properties.
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Thermosets: Post-polymerization reactions (e.g., thermal curing) create rigid networks .
Pharmaceutical Intermediates
The compound’s unsaturated bonds make it a precursor for bioactive molecules:
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Alkyne-Based Drugs: Prodrugs activated via click chemistry (e.g., azide-alkyne cycloaddition).
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Enzyme Inhibitors: Derivatives targeting kinase or protease active sites .
Challenges and Future Directions
Analytical Challenges
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Isomer Quantification: Distinguishing (Z)- and (E)-isomers requires advanced techniques like IR spectroscopy or computational modeling.
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Stability Issues: The alkyne group is prone to oxidation or polymerization under ambient conditions, necessitating inert storage .
Research Gaps
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Biological Activity: Limited studies on its toxicity or therapeutic potential.
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Environmental Impact: Fate and degradation pathways in ecosystems remain uncharacterized.
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